4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group onto the benzene ring.
Ethoxylation: Addition of the ethoxy group.
Formation of the carbamothioyl linkage: This involves the reaction of the nitro-ethoxy benzene derivative with 3-(trifluoromethyl)phenyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-ethoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S/c1-2-27-14-7-6-10(8-13(14)23(25)26)15(24)22-16(28)21-12-5-3-4-11(9-12)17(18,19)20/h3-9H,2H2,1H3,(H2,21,22,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPCNWVLQTXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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